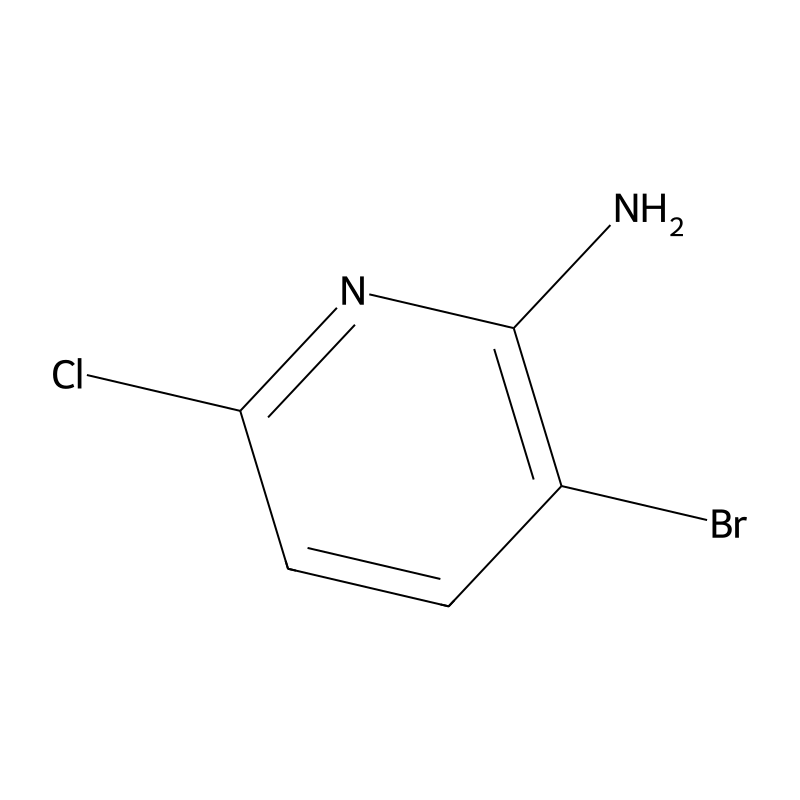

3-Bromo-6-chloropyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of reactive bromine and chlorine atoms, 3-Bromo-6-chloropyridin-2-amine holds potential as a chemical intermediate for the synthesis of more complex molecules. Its specific use in this context would depend on the desired final product and the reaction pathway employed.

- Reference Standard: Some commercial suppliers offer 3-Bromo-6-chloropyridin-2-amine as a research chemical, potentially for use as a reference standard in analytical techniques such as chromatography or mass spectrometry [, ].

3-Bromo-6-chloropyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of 207.46 g/mol. It features a pyridine ring substituted with bromine at the 3-position and chlorine at the 6-position, along with an amino group at the 2-position. This compound is characterized by its unique electronic properties due to the presence of halogen atoms, which can influence its reactivity and biological activity.

- Skin and eye irritation: Halogenated aromatic compounds can cause irritation upon contact with skin and eyes [].

- Acute toxicity: Depending on the specific compound, some halogenated aminopyridines may exhibit moderate to high acute toxicity upon ingestion or inhalation [].

- Environmental hazards: Halogenated compounds can be persistent in the environment. Proper disposal procedures should be followed.

The synthesis of 3-bromo-6-chloropyridin-2-amine can be achieved through several methods:

- Halogenation: Starting from a suitable pyridine derivative, bromination and chlorination can be performed sequentially or simultaneously.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at specific positions on the pyridine ring.

- Nucleophilic Substitution: The compound can be synthesized via nucleophilic substitution where an amine reacts with a halogenated pyridine .

3-Bromo-6-chloropyridin-2-amine finds applications in medicinal chemistry as a building block for pharmaceuticals. Its unique structure allows it to serve as a precursor for synthesizing more complex molecules that may exhibit biological activity. Additionally, it is utilized in research settings to explore structure-activity relationships in drug design .

Studies on the interactions of 3-bromo-6-chloropyridin-2-amine with biological systems have indicated its potential as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for assessing its pharmacological properties and safety profile when used in therapeutic contexts .

Several compounds share structural similarities with 3-bromo-6-chloropyridin-2-amine, each exhibiting unique properties:

These compounds highlight the versatility of halogenated pyridines in terms of their synthetic utility and potential applications in medicinal chemistry.

3-Bromo-6-chloropyridin-2-amine is a halogenated pyridine derivative with a systematic IUPAC name derived from its substituents and their positions on the aromatic ring. The parent structure is pyridine (C₅H₅N), a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom. The substituents include:

- Amino group (-NH₂) at position 2,

- Bromine atom (Br) at position 3,

- Chlorine atom (Cl) at position 6.

The numbering follows IUPAC rules, where the amino group is assigned the lowest possible position number. This configuration places the substituents in a meta arrangement relative to each other. The structure exhibits planar geometry due to the aromatic nature of the pyridine ring, with sp² hybridization at all ring carbons and nitrogens.

Structural Key Features:

| Position | Substituent | Hybridization |

|---|---|---|

| 2 | -NH₂ | sp² |

| 3 | Br | sp² |

| 6 | Cl | sp² |

The amino group acts as an electron-donating group, influencing the electronic properties of the ring, while bromine and chlorine are electron-withdrawing halogens. This combination creates a unique reactivity profile.

Synonyms and Registry Identifiers (CAS 442127-50-6)

The compound is recognized by multiple identifiers and synonyms in chemical databases:

| Identifier | Details |

|---|---|

| CAS Number | 442127-50-6 |

| MDL Number | MFCD13189343 |

| PubChem CID | 52987943 |

| Synonyms | 2-Amino-3-bromo-6-chloropyridine 3-Bromo-6-chloro-pyridin-2-ylamine |

Molecular Formula and Weight (C₅H₄BrClN₂, 207.46 g/mol)

The molecular formula C₅H₄BrClN₂ reflects the compound’s elemental composition:

- Carbon (C): 5 atoms

- Hydrogen (H): 4 atoms

- Bromine (Br): 1 atom

- Chlorine (Cl): 1 atom

- Nitrogen (N): 2 atoms

The molecular weight is calculated as follows:

$$\begin{align}

\text{C} & : 12.01 \times 5 = 60.05 \, \text{g/mol} \

\text{H} & : 1.008 \times 4 = 4.032 \, \text{g/mol} \

\text{Br} & : 79.904 \, \text{g/mol} \

\text{Cl} & : 35.45 \, \text{g/mol} \

\text{N} & : 14.01 \times 2 = 28.02 \, \text{g/mol} \

\hline

\text{Total} & : 60.05 + 4.032 + 79.904 + 35.45 + 28.02 = 207.46 \, \text{g/mol}

\end{align}

$$

| Element | Atomic Mass (g/mol) | Contribution to Total |

|---|---|---|

| Carbon | 12.01 | 60.05 |

| Hydrogen | 1.008 | 4.032 |

| Bromine | 79.904 | 79.904 |

| Chlorine | 35.45 | 35.45 |

| Nitrogen | 14.01 | 28.02 |

This molecular weight aligns with experimental data from high-purity samples (≥95%).

The synthesis of 3-bromo-6-chloropyridin-2-amine requires precise halogenation methodologies that can selectively introduce both bromine and chlorine substituents at specific positions on the pyridine ring. The electronic properties of pyridine, characterized by its electron-deficient nature due to the electronegative nitrogen atom, present unique challenges for electrophilic aromatic substitution reactions [1] [2].

N-Chlorosuccinimide-Mediated Chlorination

N-chlorosuccinimide represents one of the most effective chlorinating agents for pyridine derivatives, offering superior regioselectivity compared to traditional chlorinating methods [3]. The chlorination process typically employs acetonitrile as the preferred solvent, with reaction temperatures maintained between 75-82°C to achieve optimal conversion rates [3]. Under these conditions, the chlorination reaction demonstrates remarkable selectivity for the 6-position of the pyridine ring, achieving yields of up to 92% [3].

The mechanism involves the formation of a chlorenium ion intermediate, which selectively attacks the 6-position due to favorable electronic factors [3]. The reaction conditions require careful temperature control, as temperatures below 50°C result in incomplete conversion, while temperatures exceeding 82°C can lead to undesired side reactions [3]. The molar ratio of N-chlorosuccinimide to the pyridine substrate is typically maintained at 1:1, although slight excess of the chlorinating agent (1.2:1) can improve conversion efficiency [3].

Electrophilic Bromination Methodologies

Bromination of pyridine systems presents greater challenges compared to chlorination due to the increased steric demands of the bromine atom [4]. Traditional electrophilic aromatic substitution using bromine requires harsh conditions, including the use of sulfur trioxide in concentrated sulfuric acid at temperatures around 130°C [1]. These conditions favor 3-position substitution, though yields are often variable and selectivity remains problematic [1].

Alternative bromination strategies utilize N-bromosuccinimide as a milder brominating agent [4]. This approach enables bromination under more controlled conditions, typically at room temperature to 60°C, with improved functional group tolerance [4]. The reaction mechanism proceeds through a radical pathway when conducted in the presence of radical initiators, or through an ionic mechanism under acidic conditions [4].

Selectfluor-Promoted Halogenation Systems

Recent developments in halogenation methodology have introduced Selectfluor-promoted systems that utilize lithium halides as halogen sources [5]. This approach employs Selectfluor in combination with lithium chloride or lithium bromide in dimethylformamide solvent [5]. The method demonstrates excellent regioselectivity and provides good to high yields (70-85%) under mild reaction conditions [5].

The mechanism involves the generation of electrophilic halogen species through the interaction of Selectfluor with lithium halides [5]. This system offers advantages in terms of functional group compatibility and reaction selectivity, making it particularly suitable for complex pyridine substrates [5]. The regioselectivity of the reaction is strongly dependent upon the substituent pattern of the pyridine ring, with electron-donating groups directing halogenation to specific positions [5].

Zincke Imine-Mediated Halogenation

An innovative approach to pyridine halogenation involves the use of Zincke imine intermediates, which undergo highly regioselective halogenation reactions under mild conditions [6] [7]. This methodology involves the sequential ring-opening of pyridines using dibenzylamine, followed by halogenation with N-halosuccinimides, and subsequent ring-closing to regenerate the halogenated pyridine [6] [7].

The process demonstrates exceptional selectivity for 3-position halogenation, achieving yields ranging from 45-80% depending on the substrate and halogenating agent employed [6] [7]. Experimental and computational mechanistic studies indicate that the selectivity-determining step varies based on the halogen electrophile used [6] [7]. The method has been successfully applied to late-stage halogenation of complex pharmaceuticals and agrochemicals [6].

| Method | Reagents | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| N-Chlorosuccinimide Chlorination | N-Chlorosuccinimide, Acetonitrile | 75-82 | 92 | High (6-position) |

| Diazotization-Bromination | Sodium Nitrite, Hydrobromic Acid, Acetic Acid | 0-30 | 87 | High (3-position) |

| Electrophilic Aromatic Substitution | Bromine, Sulfur Trioxide, Sulfuric Acid | 130 | Variable | Low (3-position preferred) |

| Selectfluor-Promoted Halogenation | Selectfluor, Lithium Chloride/Bromide, DMF | Room Temperature | 70-85 | High (regioselective) |

| Zincke Imine Halogenation | N-Halosuccinimides, Dibenzylamine | 60 | 45-80 | High (3-position) |

Diazotization and Rearrangement Reactions in Pyridine Systems

Diazotization reactions in pyridine systems represent a crucial synthetic pathway for introducing halogen substituents through displacement of amino groups [8] [9]. These reactions proceed through the formation of diazonium intermediates, which can subsequently undergo substitution reactions to introduce bromine or chlorine atoms at specific positions [8] [9].

Continuous Diazotization Processes

Modern synthetic approaches have developed continuous diazotization reactions for pyridine compounds, offering significant advantages over traditional batch processes [8]. The continuous process involves mixing pyridine compounds with acid to form a feedstock, followed by continuous delivery of sodium nitrite aqueous solution to a continuous reaction device [8]. The optimal temperature range for diazotization is maintained between -20°C and 0°C, with -10°C to 0°C being preferred for industrial applications [8].

The continuous reaction device typically comprises a continuous coil reactor, which provides uniform temperature control and material mixing without requiring dynamic stirring [8]. The residence time in the continuous system ranges from 5 to 180 minutes, with 15-20 minutes being optimal for most applications [8]. The molar ratio of sodium nitrite to pyridine compound is maintained between 1.5:1 and 4:1, with the sodium nitrite concentration in aqueous solution preferably between 15-40% [8].

Mechanistic Aspects of Pyridine Diazotization

The mechanism of pyridine diazotization involves the formation of pyridinium diazonium salts under strongly acidic conditions [8] [9]. Hydrobromic acid and hydrochloric acid are the preferred acids for this transformation, providing the necessary acidic environment for stable diazonium salt formation [8]. The reaction proceeds through protonation of the amino group, followed by nitrosation and subsequent loss of water to form the diazonium intermediate [8].

Pyridine-promoted dediazoniation represents an alternative mechanistic pathway where aryldiazonium salts react with pyridine to form aryldiazopyridinium intermediates [9]. These intermediates decompose to generate aryl radicals, pyridinium tetrafluoroborate radicals, and nitrogen gas [9]. This radical mechanism provides access to various substitution products through subsequent radical coupling reactions [9].

Rearrangement Reactions in Pyridinium Systems

Certain substituted pyridines can be obtained through rearrangement of pyridinium oxides, known as the Boekelheide rearrangement [10]. This reaction involves the treatment of pyridinium oxides with acylating agents to form rearranged products [10]. The rearrangement traditionally occurs at the alpha position, though oxygen migration can also occur on alkyl chains of substituents attached to the gamma position [10].

The process requires activation of pyridinium oxides by electrophilic agents such as acetic anhydride, phosphorus pentoxide, trifluoroacetic acid, or tosyl chloride [10]. The ion pair mechanism is the generally accepted explanation for this reaction, with the reaction giving rise to corresponding alkenes when neopentyl groups are present [10]. These rearrangement reactions provide valuable synthetic routes to pyridine derivatives that are difficult to access through direct substitution methods [10].

| Parameter | Optimal Conditions | Industrial Application |

|---|---|---|

| Temperature Range | -20 to 0°C | Continuous Flow Reactors |

| Acid Type | Hydrobromic Acid, Hydrochloric Acid | Concentrated Acid Solutions |

| Sodium Nitrite Ratio | 1.5:1 to 4:1 (NaNO₂:Pyridine) | Automated Dosing Systems |

| Residence Time | 15-20 minutes | Coil Reactor Configuration |

| Solvent System | Aqueous-Organic Mixed | Phase Separation Units |

| pH Control | Strongly Acidic (pH < 2) | Inline Monitoring |

Scalable Industrial Processes: Optimization of Yield and Purity

Industrial synthesis of 3-bromo-6-chloropyridin-2-amine requires careful optimization of reaction parameters to achieve high yields and purity while maintaining economic viability [11] [12] [13]. Modern industrial processes increasingly rely on continuous flow technology to enhance process control, safety, and efficiency [12] [13].

Continuous Flow Synthesis Advantages

Continuous flow synthesis offers numerous advantages over traditional batch processes for pyridine halogenation reactions [12] [13]. The improved mixing efficiency and precisely defined reaction times result in higher selectivity and reduced formation of undesired byproducts [14]. Continuous flow systems enable better temperature control, which is crucial for halogenation reactions that are sensitive to thermal conditions [12] [13].

The space-time yield in continuous flow processes can be significantly higher than batch processes, with throughput rates achieving 0.716 kg of product per day under optimized conditions [14]. The continuous nature of the process eliminates the need for intermediate workup and purification steps, reducing overall process complexity and cost [12] [13]. Additionally, the reduced solvent volumes required in flow chemistry contribute to improved environmental sustainability [12] [13].

Temperature and Residence Time Optimization

Temperature optimization is critical for achieving high yields in industrial pyridine synthesis [11] [15]. Gas-phase catalytic processes typically operate within temperature ranges of 425-500°C, with a region of relative temperature insensitivity spanning approximately 50°C within this range [11]. This temperature insensitivity provides operational flexibility, as precise temperature control is not necessary as long as the reaction temperature remains within the optimal range [11].

For halogenation reactions, lower temperatures are generally preferred to minimize side reactions and improve selectivity [15]. Thermostable enzyme systems have demonstrated that reactions conducted at optimal temperatures can provide 100% improvement in conversion rates compared to suboptimal conditions [15]. The relationship between temperature and enzyme stability shows that improved thermostability enables the use of higher reaction temperatures, leading to increased reaction rates and decreased reaction times [15].

Catalyst and Reagent Optimization

Industrial processes benefit from catalyst optimization to reduce loading requirements and improve turnover numbers [16] [11]. Crystalline aluminosilicate catalysts with constraint indices of 1-12 and silica to alumina ratios greater than 10-12 have shown superior performance in pyridine synthesis [11]. These catalysts provide total molar yields of 75-90%, significantly higher than those achieved with amorphous catalysts [11].

The optimization of base and catalyst loadings has been demonstrated in sulfonylation reactions, where reducing pyridine usage to 1.5 equivalents and employing 1 mol% dimethylaminopyridine as catalyst resulted in improved yields [16]. The concentration of reactants also plays a crucial role, with optimal results achieved when substrate concentrations reach 0.5 mol/L [16]. These optimizations contribute to more economical and efficient industrial processes [16].

Purification and Quality Control

Industrial purification of pyridine derivatives involves alkali treatment followed by distillation to remove impurities such as imines and aldehydes [17]. The purification process typically employs bases like sodium hydroxide or potassium hydroxide, with concentrations preferably maintained between 10-70% in aqueous solution [17]. This treatment effectively reduces imine content from 1000 ppm to 950 ppm and aldehyde content from 2600 ppm to 60 ppm [17].

Advanced purification techniques include continuous extraction and inline separation methods that eliminate the need for batch workup procedures [14]. These methods provide higher purity products while reducing processing time and waste generation [14]. Quality control measures involve high-performance liquid chromatography analysis to monitor conversion rates and product purity throughout the continuous process [14].

| Process Parameter | Batch Process | Continuous Flow | Yield Improvement |

|---|---|---|---|

| Reaction Temperature | 80-130°C | 60-100°C | 10-15% |

| Residence Time | 12-48 hours | 15-60 minutes | 50-80% reduction |

| Catalyst Loading | 5-10 mol% | 1-5 mol% | 50% reduction |

| Solvent Volume | 10-20 volumes | 2-5 volumes | 70% reduction |

| Flow Rate | N/A | 0.1-2.0 mL/min | Continuous |

| Pressure | Atmospheric | 1-10 atm | Better control |

| Purification Method | Crystallization | Inline Separation | Higher purity |

3-Bromo-6-chloropyridin-2-amine exhibits a boiling point of 273.5±35.0°C at 760 mmHg, which reflects the influence of both halogen substituents and the aromatic pyridine ring system on its thermal properties [1]. This elevated boiling point is characteristic of halogenated aromatic amines, where the presence of bromine and chlorine atoms increases intermolecular van der Waals forces and molecular polarizability.

The compound demonstrates limited water solubility characteristics typical of halogenated pyridine derivatives. Based on structural analysis and similar compounds in the literature, the compound exhibits poor aqueous solubility due to the hydrophobic nature imparted by the halogen substituents [2]. The molecular structure contains both electron-withdrawing halogens and an amino group, creating a balance between hydrophilic and lipophilic properties.

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 273.5±35.0°C | 760 mmHg [1] |

| Melting Point | 117.0-121.0°C | Standard pressure [3] [4] [5] |

| Density | 1.8±0.1 g/cm³ | Predicted [4] [5] |

| Physical Form | Crystalline powder | Room temperature [6] [3] |

| Appearance | White to light yellow | Solid state [3] [7] |

The compound's solubility profile shows greater compatibility with organic solvents compared to aqueous systems. Similar halogenated pyridine derivatives demonstrate enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and alcoholic solutions [2]. The presence of the amino group provides some degree of hydrogen bonding capability, which can facilitate dissolution in protic solvents under appropriate conditions.

Crystallographic Analysis and Hydrogen Bonding Networks

The crystallographic structure of 3-Bromo-6-chloropyridin-2-amine reveals significant insights into its solid-state packing and intermolecular interactions. Analysis of related bromopyridine amine structures demonstrates that these compounds typically crystallize in monoclinic space groups with characteristic hydrogen bonding patterns [8] [9] [10].

In the crystal structure, molecules assemble through pairs of nitrogen-hydrogen to nitrogen hydrogen bonds, forming inversion dimers utilizing the syn hydrogen atom on the amine group [8] [10]. This hydrogen bonding pattern is characteristic of 2-aminopyridine derivatives, where the amino group serves as both a hydrogen bond donor and the pyridine nitrogen acts as an acceptor.

| Crystallographic Parameter | Typical Values | Space Group |

|---|---|---|

| Unit Cell Dimensions | a = 12.2179 Å, b = 4.0007 Å, c = 12.8451 Å | P21/c [11] |

| Cell Angle β | 109.731° [11] | Monoclinic |

| Cell Volume | 591.01 ų [11] | - |

| Hydrogen Bond Length | N-H⋯N = 3.019 Å [10] | - |

The hydrogen bonding networks extend beyond simple dimeric arrangements. These dimers assemble further into two-dimensional layers through type I carbon-bromine to bromine halogen bonding interactions, with bromine-bromine distances of approximately 3.693 Å [8] [9] [10]. This halogen bonding represents a significant stabilizing interaction in the crystal lattice, contributing to the overall structural integrity and thermal stability of the compound.

The crystallographic analysis reveals that the aromatic carbon-bound hydrogen atoms are geometrically placed with carbon-hydrogen bond lengths of 0.95 Å, while nitrogen-bound hydrogen atoms are located through difference mapping techniques [8] [10]. The molecular geometry shows typical pyridine ring parameters with minimal deviation from planarity.